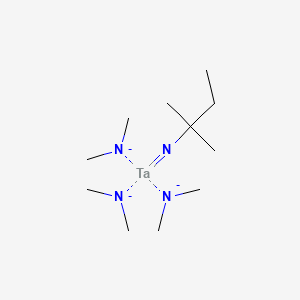
苯并恶唑, 2,2'-(1,4-萘二甲亚基)双-
描述
Synthesis Analysis
The synthesis of “Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” involves complex chemical reactions. One method involves suspending 0.71 g (3.3 mmol) of naphthalene-1, 4-dicarboxylic acid and 0.81 g (7.4 mmol) of o-aminophenol in 2.4 g of N-methylpyrrolidone in a pressure-resistant glass cuvette with stirring . Another method involves the use of benzothiophene, formaldehyde, and ethylenediamine as raw materials .Molecular Structure Analysis
“Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. The IUPAC name for this compound is 2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole .Chemical Reactions Analysis
The conversion based on naphthalene-1, 4-dicarboxylic acid was 83%. After filtration, washing of the crystals with ethanol, extraction of residual acid by stirring with alcoholic sodium hydroxide solution and drying, 1, 4-bis (benzoxazol-2’-yl)naphthalene was obtained with more than 99.5% purity .Physical and Chemical Properties Analysis
“Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. It is an organic compound that belongs to the benzoxazole family. More specific physical and chemical properties were not found in the search results.科学研究应用
材料科学和聚合物研究
苯并恶唑衍生物在塑料闪烁体的开发中得到应用,塑料闪烁体是辐射检测技术中的一个重要组成部分。这些化合物作为发光染料添加到聚甲基丙烯酸甲酯基闪烁体中时,可以提高闪烁效率和对热、光和辐射损伤的稳定性。苯并恶唑衍生物作为塑料闪烁体中的发光活化剂和波长转换器,极大地提高了它们在辐射检测应用中的性能 (Salimgareeva & Kolesov, 2005)。
化学合成和药物化学
苯并恶唑衍生物在药物化学和材料科学中显示出巨大的潜力。苯并恶唑衍生物的微波辅助合成是一项显著的进步,为生产这些化合物提供了一种高效且快速的方法。该技术提高了现代化学研究的多样性和速度,使苯并恶唑在各种反应条件下合成成为可能。这些衍生物表现出广泛的药理特性,突显了它们在药物开发和材料科学应用中的重要性 (Özil & Menteşe, 2020)。
抗菌和植物防御代谢物
苯并恶嗪类化合物,包括苯并恶唑衍生物,作为植物对抗生物威胁的防御化合物。这些化合物已显示出作为抗菌支架的潜力,表明它们在解决微生物耐药性方面很有用。苯并恶嗪类化合物的结构多样性有助于它们在植物防御中的有效性和开发新型抗菌剂的潜在应用 (de Bruijn, Gruppen, & Vincken, 2018)。
作用机制
Target of Action
1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is primarily used as a brightening agent in synthetic fibers and plastic products . The primary targets of this compound are the molecules that constitute these materials. The compound’s role is to enhance the appearance of these materials by increasing their brightness.
Mode of Action
The compound works by absorbing invisible ultraviolet light and re-emitting it as visible light in the blue range of the spectrum . This process is known as fluorescence. The emitted blue light counteracts the yellowish tinge that can be present in certain materials, making them appear whiter and brighter.
Result of Action
The result of the action of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene is an enhancement of the whiteness and brightness of the materials to which it is applied. By absorbing ultraviolet light and re-emitting it as visible blue light, the compound gives these materials a brighter and more appealing appearance .
Action Environment
The efficacy and stability of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene can be influenced by various environmental factors. For example, exposure to intense light or heat may cause the compound to degrade over time, reducing its brightening effect. Therefore, materials treated with this compound are often stored in cool, dark conditions to preserve their enhanced appearance .
安全和危害
“Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis-” may cause long-lasting harmful effects to aquatic life . It does not occur naturally in the environment and was not manufactured in, or imported into, Canada above the reporting threshold of 100 kg per year during the 2011 calendar year . Based on the outcome of the Ecological Risk Classification of Organic Substances (ERC) analysis, it is considered unlikely to be causing ecological harm .
属性
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSPVCBIJCZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063698 | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-22-5, 63310-10-1 | |
| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescent brightener 367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Fluorescent Brightener 367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 367 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)







